4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride
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Overview
Description
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a fused thiazole and pyridine ring system. It is often used as a building block in the synthesis of various biologically active molecules.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a reagent in the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroaryl methyl) thiazole-2-carboxamides, which are antithrombotic agents . It is also used as a reagent in the synthesis of diamide derivatives, which are Factor Xa inhibitors .
Molecular Mechanism
It is known to be involved in the synthesis of certain antithrombotic agents and Factor Xa inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-piperidone with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid . The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it has been investigated as an inhibitor of factor Xa, an enzyme involved in the coagulation cascade. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting anticoagulant effects .
Comparison with Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride
Comparison: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions. Its ability to act as a building block for various biologically active molecules makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTQBEIQKYEJEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718723 |
Source
|
Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-84-7 |
Source
|
Record name | Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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